4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted with a chloro group and a thiophene moiety. The synthesis typically involves the reaction of 4-chloro-6-hydroxypyrimidine with thiophen-3-carbaldehyde under acidic conditions, facilitating the formation of the desired compound through a condensation reaction.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. faecalis | 40 |
P. aeruginosa | 50 |
S. typhi | 45 |
K. pneumoniae | 48 |
These findings suggest that this compound could serve as a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
2. Anticancer Activity
The compound has shown promising anticancer effects in various cancer cell lines. For instance, it was tested against human leukemia and breast cancer cells, yielding IC50 values ranging from 7 to 20 µM. Notably, it targets specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways .
3. Anti-inflammatory Activity
In studies assessing its anti-inflammatory properties, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it exhibited greater efficacy than conventional anti-inflammatory drugs like dexamethasone .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition: The compound interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Signal Transduction Modulation: It influences signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Its interaction with cellular components may lead to increased ROS levels, contributing to antimicrobial and anticancer activities .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. Flow cytometry analyses revealed an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism involving cell cycle disruption .
Case Study 2: Antimicrobial Potency
In another study focusing on its antimicrobial potential, the compound was tested against multi-drug resistant strains of bacteria. Results showed comparable inhibition zones to those produced by standard antibiotics, indicating its viability as an alternative therapeutic agent .
Properties
IUPAC Name |
4-chloro-6-(thiophen-3-ylmethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBIGOFKBMPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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